molecular formula C21H27N3O9 B12132988 3,5-Dimorpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate

3,5-Dimorpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate

Cat. No.: B12132988
M. Wt: 465.5 g/mol
InChI Key: LSSLZAZLPLWSID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C21H27N3O9

Molecular Weight

465.5 g/mol

IUPAC Name

[3,5-bis(morpholine-4-carbonyloxy)phenyl] morpholine-4-carboxylate

InChI

InChI=1S/C21H27N3O9/c25-19(22-1-7-28-8-2-22)31-16-13-17(32-20(26)23-3-9-29-10-4-23)15-18(14-16)33-21(27)24-5-11-30-12-6-24/h13-15H,1-12H2

InChI Key

LSSLZAZLPLWSID-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)OC2=CC(=CC(=C2)OC(=O)N3CCOCC3)OC(=O)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimorpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate typically involves the coupling of amino alcohols and α-haloacid chlorides, followed by cyclization and reduction reactions . The process can be performed under mild conditions using transition metal catalysis to ensure high yields and stereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar coupling and cyclization reactions, optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimorpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

3,5-Dimorpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action for 3,5-Dimorpholin-4-ylcarbonyloxyphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s multiple morpholine rings allow it to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .

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